![molecular formula C8H9ClN2O B2696688 [(2-Chlorophenyl)methyl]urea CAS No. 4654-63-1](/img/structure/B2696688.png)
[(2-Chlorophenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(2-Chlorophenyl)methyl]urea” is a chemical compound with the molecular formula C8H9ClN2O .
Synthesis Analysis
A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .
Molecular Structure Analysis
The molecular structure of “[(2-Chlorophenyl)methyl]urea” can be represented by the InChI code 1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) . The molecular weight of the compound is 184.62 .
Chemical Reactions Analysis
Urea derivatives, including “[(2-Chlorophenyl)methyl]urea”, can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Physical And Chemical Properties Analysis
“[(2-Chlorophenyl)methyl]urea” is a solid substance . Its physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results.
Aplicaciones Científicas De Investigación
- [(2-Chlorophenyl)methyl]urea, also known as galodif, exhibits pronounced anticonvulsant activity. It was developed at the Kizhner Research Center, Tomsk Polytechnic University. Galodif is an original anticonvulsant drug that has low toxicity and does not cause side soporific effects .
- The synthesized ureide derivative of galodif, obtained by acylation with succinic anhydride, is soluble in water. This improved solubility makes it promising as a liquid drug dosage form and a prodrug with prolonged action .
- Succinic acid, which was used for functionalizing galodif, exhibits biological activity. The introduction of succinic acid via N-acylation could enhance the anticonvulsant activity of galodif .
- Succinate-containing agents are known to show anticonvulsant and nootropic effects. Therefore, the modified galodif ureide may have enhanced therapeutic potential .
- The reversible nature of the acylation reaction suggests that ureides can act as prodrugs, leading to prolonged effects. The galodif ureide with succinic acid may exhibit such behavior .
- Improved solubility in water is crucial for achieving rapid therapeutic effects and preparing liquid drug formulations with enhanced bioavailability. The synthesized ureide addresses this limitation of galodif .
Anticonvulsant Activity
Biological Activity Enhancement
Bioavailability and Prodrug Potential
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), have been found to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [(2-Chlorophenyl)methyl]urea may potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, galodif (n-[(3-chlorophenyl)(phenyl)methyl]urea), is known to be almost insoluble in water . This suggests that the bioavailability of [(2-Chlorophenyl)methyl]urea might be influenced by its solubility.
Action Environment
The solubility of related compounds in water suggests that the action of [(2-chlorophenyl)methyl]urea may be influenced by the aqueous environment .
Propiedades
IUPAC Name |
(2-chlorophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVBUXOIGWQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chlorophenyl)methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

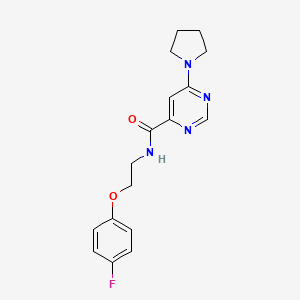
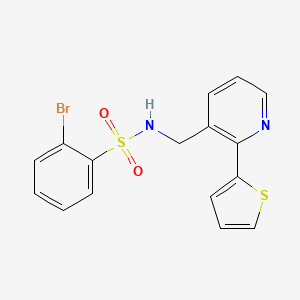
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)
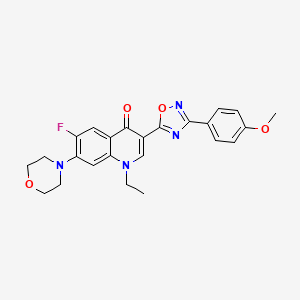
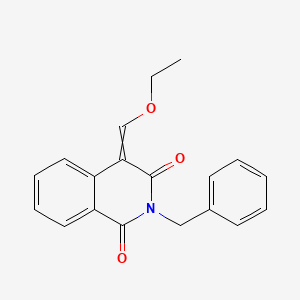
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
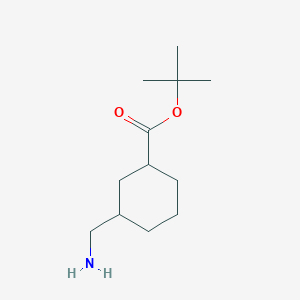
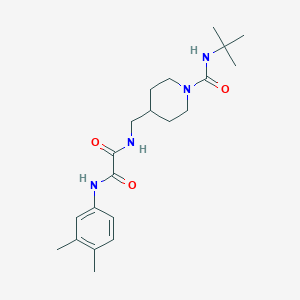
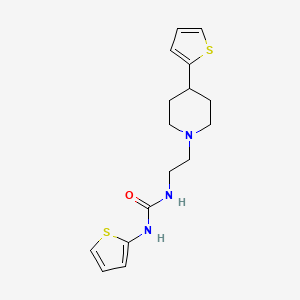
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)